Cas no 313403-40-6 (N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide)

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
- N-(5-methyl-4-phenylthiazol-2-yl)benzamide
- Benzamide, N-(5-methyl-4-phenyl-2-thiazolyl)-
- Oprea1_097011
- BIM-0023002.P001
- CCG-10137
- F0010-0142
- CBMicro_022866
- CHEMBL3319326
- SCHEMBL17107156
- 313403-40-6
- AKOS001447275
- Z29275259
-
- インチ: 1S/C17H14N2OS/c1-12-15(13-8-4-2-5-9-13)18-17(21-12)19-16(20)14-10-6-3-7-11-14/h2-11H,1H3,(H,18,19,20)
- InChIKey: QHDWJUVPUQRCBY-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC(C2=CC=CC=C2)=C(C)S1)(=O)C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 294.08268425g/mol
- どういたいしつりょう: 294.08268425g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 351
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
じっけんとくせい
- 密度みつど: 1.265±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 7.04±0.70(Predicted)
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0010-0142-5μmol |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
313403-40-6 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F0010-0142-2μmol |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
313403-40-6 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F0010-0142-4mg |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
313403-40-6 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F0010-0142-2mg |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
313403-40-6 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F0010-0142-3mg |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
313403-40-6 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F0010-0142-5mg |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
313403-40-6 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F0010-0142-1mg |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
313403-40-6 | 90%+ | 1mg |
$54.0 | 2023-07-28 |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamideに関する追加情報
N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)benzamide: A Comprehensive Overview
The compound N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide, with CAS No. 313403-40-6, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities and potential applications in drug discovery. The structure of this compound is characterized by a benzamide group attached to a 1,3-thiazole ring system, which itself is substituted with a methyl and phenyl group. This unique combination of functional groups contributes to its intriguing chemical properties and biological effects.
Recent studies have highlighted the potential of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide as a promising candidate in the development of new therapeutic agents. Researchers have explored its activity against various enzymes and receptors, suggesting its potential role in treating conditions such as inflammation, oxidative stress, and neurodegenerative diseases. The thiazole ring, a key structural feature of this compound, has been shown to exhibit significant antioxidant and anti-inflammatory properties, making it a valuable component in medicinal chemistry.
The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves a multi-step process that typically begins with the preparation of the thiazole core. This is followed by the introduction of substituents such as the methyl and phenyl groups, which are critical for tuning the compound's biological activity. The final step involves the attachment of the benzamide group, which enhances the molecule's solubility and bioavailability. Recent advancements in synthetic methodologies have allowed for more efficient and scalable production of this compound, making it more accessible for further research and development.
In terms of pharmacokinetics, N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has demonstrated favorable properties that make it an attractive candidate for drug delivery. Studies have shown that it exhibits moderate absorption when administered orally and has a relatively long half-life, indicating its potential for once-daily dosing regimens. Additionally, its metabolism appears to be predominantly hepatic, with primary metabolites showing reduced activity compared to the parent compound. These findings suggest that further optimization could enhance its pharmacokinetic profile for clinical use.
The biological activity of N-(5-methyl-4 phenyl 1 3 thiazol 2 yl)benzamide has been extensively studied in vitro and in vivo models. In cellular assays, it has shown potent inhibitory effects on key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, it has demonstrated neuroprotective effects in models of Parkinson's disease by reducing oxidative stress and mitigating neuronal damage. These findings underscore its potential as a novel therapeutic agent for neurodegenerative disorders.
One of the most exciting recent developments involving this compound is its application in targeted drug delivery systems. Researchers have explored the use of N-(5-methyl 4 phenyl 1 3 thiazol 2 yl)benzamide as a payload in nanoparticles designed to deliver drugs directly to specific tissues or cells. This approach not only enhances the efficacy of the compound but also minimizes off-target effects, making it a more viable option for clinical applications.
In conclusion, N-(5-methyl 4 phenyl 1 3 thiazol 2 yl)benzamide (CAS No. 313403 40 6) represents a compelling example of how structural modifications can lead to molecules with significant therapeutic potential. Its unique chemical structure, coupled with recent advances in synthesis and pharmacological studies, positions it as a promising candidate for future drug development efforts. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound is likely to play an increasingly important role in the field of medicinal chemistry.
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